A Comprehensive Technical Guide to 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic Acid: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic Acid: Synthesis, Characterization, and Applications
Executive Summary: This guide provides an in-depth technical overview of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid, a pivotal chemical intermediate in medicinal chemistry and radiopharmaceutical development. Commonly known as Boc-HYNIC, this compound is the protected precursor to 6-hydrazinonicotinic acid (HYNIC), a widely utilized bifunctional chelating agent for labeling biomolecules with radioactive metals like technetium-99m. We will detail its chemical identity, provide validated protocols for its synthesis and purification, present a thorough analysis of its characterization data, and explore its core applications. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.
Introduction to 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic Acid
Chemical Identity and Nomenclature
6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) featuring a hydrazine group at the 6-position of the pyridine ring. The terminal nitrogen of the hydrazine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial, as it temporarily masks the highly nucleophilic nature of the hydrazine, allowing for selective reactions at other parts of the molecule, primarily the carboxylic acid group.
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IUPAC Name: 6-{[2-(tert-butoxycarbonyl)hydrazino]}pyridine-3-carboxylic acid[1]
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Common Synonyms: 6-Boc-hydrazinopyridine-3-carboxylic acid, 6-Boc-Hynic, 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid[1][2]
Physicochemical Properties
The compound is typically an off-white to light yellow solid, with properties summarized in the table below.[3]
| Property | Value | Source |
| Molecular Formula | C11H15N3O4 | [2][3][4] |
| Molecular Weight | 253.25 g/mol | [2][4][5] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage | 2-8°C | [3] |
Structural Elucidation and Significance
The molecule's structure combines three key functional moieties:
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Nicotinic Acid Core: A pyridine ring with a carboxylic acid at the 3-position. This framework is a common scaffold in pharmacologically active compounds.[6][7] The carboxylic acid serves as a primary handle for conjugation to biomolecules via amide bond formation.
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Hydrazine Linker: A -NH-NH- group at the 6-position, which, after deprotection, becomes the active chelating site for radiometals.[8]
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Boc Protecting Group: The tert-butoxycarbonyl group ensures the stability of the hydrazine moiety during synthesis and conjugation reactions, preventing unwanted side reactions.[1][9] It can be removed under acidic conditions to reveal the free hydrazine.
This trifunctional design makes it an exceptionally versatile building block for constructing complex bioconjugates for targeted imaging and therapy.[1]
Synthesis and Purification
The synthesis of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid is reliably achieved through a two-step process starting from commercially available 6-chloronicotinic acid.
Retrosynthetic Analysis
The retrosynthetic pathway highlights the key bond formations and strategic use of the protecting group. The primary disconnection is at the N-Boc bond, leading back to the key intermediate 6-hydrazinylnicotinic acid. A further C-N disconnection points to 6-chloronicotinic acid as the starting material.
Caption: Retrosynthetic pathway for Boc-HYNIC.
Detailed Synthesis Protocol
Part A: Synthesis of 6-Hydrazinylnicotinic Acid (Precursor)
This initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is displaced by hydrazine.
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Rationale: 6-chloronicotinic acid is an ideal starting material due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid, which activates the 6-position for nucleophilic attack. Hydrazine hydrate is used in large excess, acting as both the nucleophile and the solvent.[8]
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Protocol:
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Add 6-chloronicotinic acid (8.0 g) to 85% hydrazine hydrate (35 mL) in a round-bottom flask equipped with a reflux condenser.[8]
-
Heat the reaction mixture to 373 K (100 °C) and maintain for 4 hours. The mixture should become a homogeneous solution.[8]
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After cooling, concentrate the reaction mixture to dryness under reduced pressure to obtain a white solid.[8]
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Dissolve the solid in a minimal amount of water and acidify to pH 5.5 using concentrated hydrochloric acid. This step protonates the pyridine nitrogen and neutralizes the carboxylate, causing the product to precipitate.[8]
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Filter the resulting precipitate and wash the collected solid with 95% ethanol and then ether to yield 6-hydrazinylnicotinic acid as a pale brown or yellow solid.[8]
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Part B: Synthesis of 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic Acid
This step selectively protects the more accessible terminal nitrogen of the hydrazine group on the precursor molecule.
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Rationale: The reaction is performed in a polar aprotic solvent like Dimethylformamide (DMF) to ensure solubility of the starting materials. Triethylamine (TEA) is added as a non-nucleophilic base to neutralize the HCl that can be present with the starting material and any acid generated during the reaction, driving the equilibrium towards the product. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group.[2]
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Protocol:
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Suspend 6-hydrazinylnicotinic acid (3.0 g, 19.6 mmol) in DMF (20 mL) in a round-bottom flask.[2]
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Add triethylamine (TEA) (2.97 g, 29.4 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (4.7 g, 21.6 mmol).[2]
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Heat the suspension to 65°C and stir for 15 hours.[2] An alternative procedure suggests stirring for 16 hours at 25°C can also yield a high conversion (96%).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Purification and Work-Up
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Rationale: The work-up is designed to remove excess reagents and byproducts. Pouring the reaction mixture into water precipitates the less polar product while retaining water-soluble impurities like TEA salts. Adjusting the pH ensures the carboxylic acid is in its neutral form for extraction or chromatography. Reverse-phase chromatography is a powerful technique for purifying polar, ionizable compounds like the target molecule.[2]
-
Protocol:
-
After the reaction is complete, pour the suspension into water (20 mL).[2]
-
Adjust the pH to 6 with 1 M HCl.[2]
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The crude product can be purified by reverse-phase column chromatography to yield the final product as a solid.[2] An alternative purification involves filtering the residue through a silica plug with ethyl acetate as the eluant.[2]
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Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Boc-HYNIC.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Data provided by suppliers and in literature serves as a benchmark for validation.[2]
Summary of Characterization Data
The following table summarizes the key analytical data used to confirm the identity and purity of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid.
| Analysis Type | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.58 (s, 1H), 8.59 (s, 1H), 7.97 (d, 1H), 6.54 (d, 1H) | Confirms protons on carboxylic acid and pyridine ring.[2] |
| ¹³C NMR (DMSO) | δ 166.6, 155.7, 150.5, 138.5, 116.7, 79.3, 28.1, 14.0 | Corresponds to the 11 unique carbons in the structure.[2] |
| FT-IR (ATR, cm⁻¹) | 3353, 3227 (N-H), 2975 (C-H), 1719 (C=O, Boc), 1593 (C=C) | Presence of key functional groups.[2] |
| MS (ESI-) | [M-H]⁻: 252.00 | Molecular ion peak after loss of a proton.[2] |
| HRMS (ESI+) | [M+H]⁺: 254.1145 (obs.), 254.1141 (calc. for C₁₁H₁₆N₃O₄) | High-resolution mass confirms elemental composition.[2] |
| HPLC Purity | >97% | Indicates high purity of the final compound.[3] |
Spectroscopic Interpretation
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¹H NMR: The downfield singlet at 12.58 ppm is characteristic of the carboxylic acid proton. The three distinct signals in the aromatic region (8.59, 7.97, 6.54 ppm) correspond to the three protons on the pyridine ring. The absence of other signals confirms the successful synthesis without major impurities.[2]
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FT-IR: The strong absorption band at 1719 cm⁻¹ is indicative of the carbonyl group of the Boc ester. The bands above 3200 cm⁻¹ are characteristic of N-H stretching vibrations from the hydrazine moiety.[2]
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular formula. The observed mass of 254.1145 is in excellent agreement with the calculated mass for the protonated molecule (C₁₁H₁₅N₃O₄ + H⁺), providing strong evidence for the correct product.[2]
Core Applications and Mechanistic Insights
Precursor to the HYNIC Chelator for Radiopharmaceuticals
The primary application of Boc-HYNIC is as a stable, storable precursor for the HYNIC chelator. HYNIC is a cornerstone of nuclear medicine, particularly for labeling peptides and antibodies with Technetium-99m (⁹⁹ᵐTc), the most commonly used radioisotope for diagnostic imaging.
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Mechanism of Use:
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Conjugation: The carboxylic acid of Boc-HYNIC is activated and reacted with an amine group on a biomolecule (e.g., a lysine residue on an antibody) to form a stable amide bond. The Boc group protects the hydrazine from participating in this reaction.
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Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose the free hydrazine group (-NHNH₂).
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Radiolabeling: The deprotected HYNIC-bioconjugate is then incubated with ⁹⁹ᵐTc in the presence of a co-ligand (e.g., tricine). The hydrazine and the pyridine nitrogen of the HYNIC moiety act as ligands to firmly chelate the ⁹⁹ᵐTc metal center, creating a stable radiolabeled biomolecule ready for injection and imaging.[8]
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Caption: Workflow from bioconjugate to final radiolabeled product.
Versatile Linker in Drug Discovery
Beyond radiopharmaceuticals, Boc-HYNIC serves as a versatile hetero-bifunctional linker in drug development.[1] The protected hydrazine and the carboxylic acid provide two orthogonal points for modification, enabling the synthesis of complex molecules such as:
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Antibody-Drug Conjugates (ADCs)
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PROTACs (Proteolysis Targeting Chimeras)
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Fluorescently labeled probes for biological assays
Safety and Handling
As with all laboratory chemicals, 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid should be handled with appropriate care in a well-ventilated fume hood.
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GHS Classification: The compound is classified as harmful if swallowed (H302).[2]
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Precautionary Measures: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2]
Conclusion
6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid is more than just a chemical compound; it is an enabling tool for innovation in science and medicine. Its well-defined synthesis, stable nature, and strategic design featuring a protected chelating group and a reactive handle make it an invaluable building block. From creating next-generation radiopharmaceuticals for cancer diagnosis to serving as a versatile linker in the synthesis of novel therapeutics, Boc-HYNIC provides researchers with a reliable and efficient means to construct complex and highly functional molecular architectures.
References
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- ChemScene. (n.d.). Certificate of Analysis: 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid.
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- VSNCHEM. (n.d.). vp15215 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid.
- CymitQuimica. (n.d.). acide 6-[2-(tert-butoxycarbonyl)hydrazinyl]nicotinique.
- Echemi. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine carboxylate.
- BuyersGuideChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine carboxylate.
- El-Naggar, A. M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PMC, NIH.
- MDPI. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
- Cayman Chemical. (n.d.). Nicotinic Acid.
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